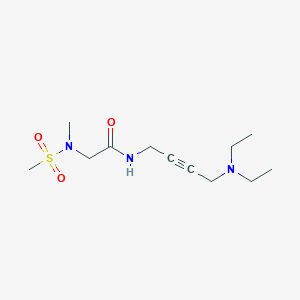
4-(dimethylsulfamoyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylsulfamoyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DMTB-DMS, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzothiazole and has been synthesized through a variety of methods. In
Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their effectiveness as corrosion inhibitors. For example, two benzothiazole derivatives were synthesized and demonstrated high efficiency in inhibiting steel corrosion in a 1 M HCl solution. Their corrosion inhibition properties were evaluated using electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods. These studies revealed that these inhibitors can adsorb onto steel surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies than previously reported benzothiazole family inhibitors (Hu et al., 2016).
Medicinal Chemistry
In medicinal chemistry, benzothiazole derivatives have been synthesized and screened for various biological activities. One study reported the synthesis of different substituted benzamides and evaluated their potential biological applications. These compounds were screened against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing that they inhibited these enzymes to a lesser degree, indicating potential applications in medicinal chemistry (Saeed et al., 2015).
Material Science
In material science, benzothiazole derivatives have been utilized in the synthesis of novel materials with potential applications in photodynamic therapy. A study on the synthesis of new zinc phthalocyanine derivatives substituted with benzothiazole-based groups showed these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Antimicrobial Activity
Benzothiazole derivatives have also shown promise in antimicrobial applications. A study on the synthesis and characterization of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives and their antimicrobial activities revealed that these compounds exhibit significant antimicrobial properties, further underlining the versatility of benzothiazole derivatives in scientific research (Hossaini et al., 2017).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-10-13(2)17-16(11-12)26-19(22(17)5)20-18(23)14-6-8-15(9-7-14)27(24,25)21(3)4/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPXFCQWZJARDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)



![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)
![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

![2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2978811.png)


![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)
